molecular formula C23H22N2O4S B12001243 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate

4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate

Cat. No.: B12001243
M. Wt: 422.5 g/mol
InChI Key: FRVUEPMJVLMZBV-ZVHZXABRSA-N
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Description

4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Phenoxyacetyl Hydrazone: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetic acid to form 4-(propan-2-yl)phenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-(propan-2-yl)phenoxyacetyl hydrazine.

    Condensation Reaction: The hydrazone formation is achieved by reacting 4-(propan-2-yl)phenoxyacetyl hydrazine with 4-formylphenyl thiophene-2-carboxylate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities due to its structural features.

Industry

In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action for this compound in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The phenyl and thiophene rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Phenoxyacetic acid derivatives: These compounds have the phenoxyacetic acid moiety but lack the thiophene ring.

Uniqueness

4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate is unique due to the combination of the thiophene ring, phenyl group, and hydrazone linkage. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-16(2)18-7-11-19(12-8-18)28-15-22(26)25-24-14-17-5-9-20(10-6-17)29-23(27)21-4-3-13-30-21/h3-14,16H,15H2,1-2H3,(H,25,26)/b24-14+

InChI Key

FRVUEPMJVLMZBV-ZVHZXABRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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